7,7-Difluorobicyclo[2.2.1]heptan-2-amine

Catalog No.
S8230353
CAS No.
M.F
C7H11F2N
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Difluorobicyclo[2.2.1]heptan-2-amine

Product Name

7,7-Difluorobicyclo[2.2.1]heptan-2-amine

IUPAC Name

7,7-difluorobicyclo[2.2.1]heptan-2-amine

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C7H11F2N/c8-7(9)4-1-2-5(7)6(10)3-4/h4-6H,1-3,10H2

InChI Key

REKSYJSTVJQYJN-UHFFFAOYSA-N

SMILES

C1CC2C(CC1C2(F)F)N

Canonical SMILES

C1CC2C(CC1C2(F)F)N

7,7-Difluorobicyclo[2.2.1]heptan-2-amine is a bicyclic compound characterized by its unique bicyclo[2.2.1]heptane structure, which features a nitrogen atom in its framework. The compound is notable for the presence of two fluorine atoms at the 7-position of the bicyclic structure, contributing to its distinct chemical properties. The molecular formula for 7,7-difluorobicyclo[2.2.1]heptan-2-amine is C9_{9}H12_{12}F2_{2}N, and it possesses a molecular weight of approximately 175.20 g/mol.

The chemical reactivity of 7,7-difluorobicyclo[2.2.1]heptan-2-amine can be attributed to the presence of the amine functional group and the fluorine substituents. Potential reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles, leading to various derivatives.
  • Fluorination: The fluorine atoms can undergo substitution reactions under specific conditions, potentially altering the compound's reactivity.
  • Hydrogenation: The compound may participate in hydrogenation reactions, particularly if it is part of a larger synthetic pathway involving unsaturated precursors.

Research on 7,7-difluorobicyclo[2.2.1]heptan-2-amine indicates potential biological activities, particularly in modulating neurotransmitter systems or acting as enzyme inhibitors. Its structural similarity to known pharmacophores suggests that it may interact with specific biological targets, although detailed studies are necessary to elucidate its exact mechanisms of action.

Several synthetic routes have been proposed for the preparation of 7,7-difluorobicyclo[2.2.1]heptan-2-amine:

  • Starting from Bicyclo[2.2.1]heptane Derivatives: This involves introducing fluorine substituents via electrophilic fluorination methods.
  • Amine Introduction: The amine group can be introduced through reductive amination or nucleophilic substitution reactions involving appropriate precursors.
  • Multi-step Synthesis: A combination of cyclization and functional group transformations can yield the desired compound from simpler starting materials.

7,7-Difluorobicyclo[2.2.1]heptan-2-amine has potential applications in medicinal chemistry and materials science:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.
  • Material Science: The compound could serve as a building block for advanced materials with tailored properties.

Interaction studies involving 7,7-difluorobicyclo[2.2.1]heptan-2-amine focus on its binding affinity to various receptors and enzymes:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal insights into its pharmacological profile.
  • Enzyme Inhibition Assays: Understanding its role as an inhibitor for specific enzymes may provide information on its potential therapeutic uses.

Several compounds share structural features with 7,7-difluorobicyclo[2.2.1]heptan-2-amine, including:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]heptan-2-amineBasic bicyclic structure with an amine groupLacks fluorination; serves as a precursor
1-Aminobicyclo[2.2.1]heptaneSimilar bicyclic structureDifferent substitution pattern
7-Fluorobicyclo[2.2.1]heptan-2-amineOne fluorine atom at the 7-positionLess steric hindrance compared to two fluorines
7,7-Dimethylbicyclo[2.2.1]heptaneDimethyl substitution at the same positionGreater steric bulk; different reactivity

The uniqueness of 7,7-difluorobicyclo[2.2.1]heptan-2-amine lies in its dual fluorination, which significantly alters its electronic properties and potential interactions compared to similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.08595568 g/mol

Monoisotopic Mass

147.08595568 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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